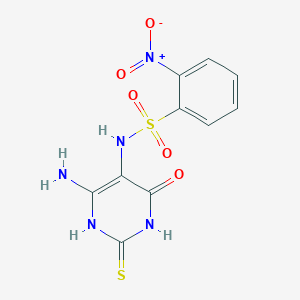![molecular formula C11H18O2S B14370707 5-[2-(Ethylsulfanyl)propyl]-3-hydroxycyclohex-2-en-1-one CAS No. 91533-75-4](/img/structure/B14370707.png)
5-[2-(Ethylsulfanyl)propyl]-3-hydroxycyclohex-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[2-(Ethylsulfanyl)propyl]-3-hydroxycyclohex-2-en-1-one is an organic compound with the molecular formula C11H18O2S. It is a cyclic ketone with a hydroxy group and an ethylsulfanyl substituent. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Ethylsulfanyl)propyl]-3-hydroxycyclohex-2-en-1-one involves several steps. One common method is the conversion of the acyclic keto group of 5-[2-(ethylsulfanyl)propyl]-3-hydroxy-2-propionylcyclohex-2-en-1-one to the corresponding oxime, followed by O-alkylation of the oxime by an (E)-3-chloroallyl group .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction environments to facilitate the conversion and purification of the final product.
化学反应分析
Types of Reactions
5-[2-(Ethylsulfanyl)propyl]-3-hydroxycyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ethylsulfanyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like thiols and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
科学研究应用
5-[2-(Ethylsulfanyl)propyl]-3-hydroxycyclohex-2-en-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of herbicides and other agrochemicals.
作用机制
The mechanism of action of 5-[2-(Ethylsulfanyl)propyl]-3-hydroxycyclohex-2-en-1-one involves its interaction with specific molecular targets. For example, it acts as an inhibitor of acetyl-CoA carboxylase (EC 6.4.1.2), interfering with the enzyme’s activity and disrupting fatty acid biosynthesis . This inhibition leads to the suppression of growth in target organisms, such as weeds in agricultural settings.
相似化合物的比较
Similar Compounds
Clethodim: An oxime O-ether with similar structural features and herbicidal properties.
Sethoxydim: Another herbicide with a similar mechanism of action, targeting acetyl-CoA carboxylase.
Feproxydim: A cyclohexanedione oxime herbicide with comparable applications.
Uniqueness
5-[2-(Ethylsulfanyl)propyl]-3-hydroxycyclohex-2-en-1-one is unique due to its specific substitution pattern and the presence of both hydroxy and ethylsulfanyl groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
属性
CAS 编号 |
91533-75-4 |
|---|---|
分子式 |
C11H18O2S |
分子量 |
214.33 g/mol |
IUPAC 名称 |
5-(2-ethylsulfanylpropyl)-3-hydroxycyclohex-2-en-1-one |
InChI |
InChI=1S/C11H18O2S/c1-3-14-8(2)4-9-5-10(12)7-11(13)6-9/h7-9,12H,3-6H2,1-2H3 |
InChI 键 |
AXCBYVDKXMPTIG-UHFFFAOYSA-N |
规范 SMILES |
CCSC(C)CC1CC(=CC(=O)C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(E)-(5-Methyl-1,3,4-thiadiazol-2-yl)diazenyl]-N-phenylaniline](/img/structure/B14370624.png)
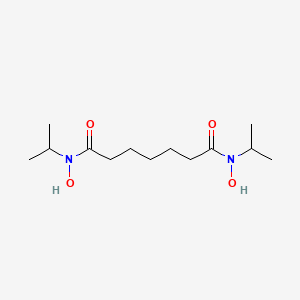
![N',4-diamino-2H-pyrazolo[3,4-d]pyrimidine-3-carboximidamide](/img/structure/B14370633.png)

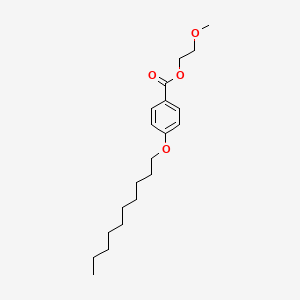
![9-Oxabicyclo[6.1.0]non-4-en-3-ol](/img/structure/B14370658.png)
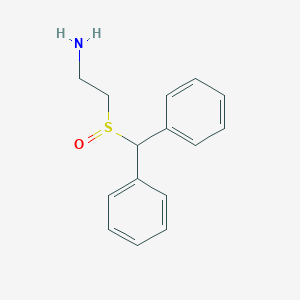
![N~1~,N~2~-Bis[(dimethylamino)methyl]ethanediamide](/img/structure/B14370673.png)
![2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B14370681.png)
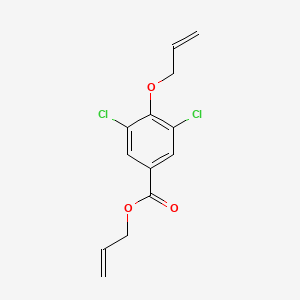
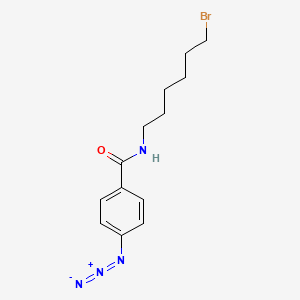
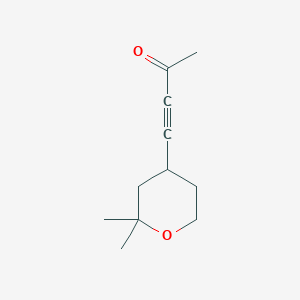
![N,N-Diethyl-5-(methylsulfanyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14370700.png)
